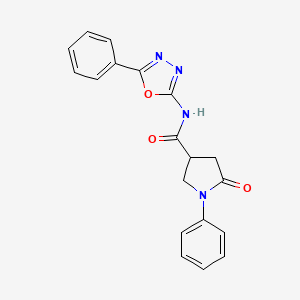

![molecular formula C13H9N5O4S B3016142 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-43-5](/img/structure/B3016142.png)

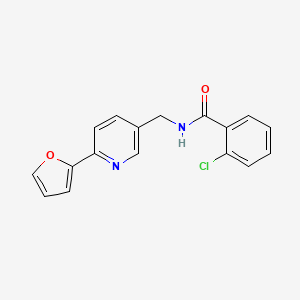

1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

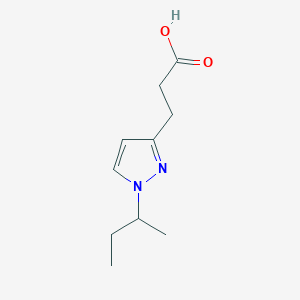

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

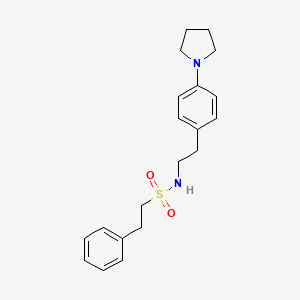

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The synthesis of derivatives related to the compound is a significant area of study. For instance, the work by Carter and Chesseman (1977) explored the chemical transformations of similar compounds, which can inform the synthesis pathways for 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Carter & Chesseman, 1977).

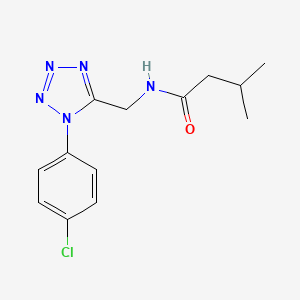

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer activities of compounds structurally similar to the compound have been studied extensively. Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) synthesized thiazolyl derivatives, which showed antihypertensive activity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, Dias et al. (2015) synthesized nitroaromatic compounds with promising anti-leishmanicidal properties for veterinary use (Dias et al., 2015). Shainova et al. (2019) also investigated 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives for their biological properties (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

Drug Metabolism and Pharmacological Screening

The metabolism and disposition of similar compounds in drug discovery have been a focus of research. Monteagudo et al. (2007) used 19F-NMR spectroscopy to study a related compound's metabolism and excretion in the context of HIV integrase inhibitors (Monteagudo et al., 2007). Additionally, Akbari, Savaliya, and Patel (2014) synthesized a series of derivatives that exhibited significant antimicrobial activity (Akbari, Savaliya, & Patel, 2014).

Spectroscopic Elucidation and Structural Analysis

Understanding the structure of these compounds is crucial for their application in scientific research. The study by Verma and Verma (2022) on the synthesis and characterization of pyrimidine derivatives integrated with thiazolidinone, which included antimicrobial and anticancer evaluation, provides insights into this aspect (Verma & Verma, 2022).

Biological Studies and Evaluation

The study of biological activities, including antimicrobial and antifungal properties, has been a key focus. For instance, Othman and Hussein (2020) synthesized derivatives that showed significant antimicrobial activity (Othman & Hussein, 2020).

Mécanisme D'action

Target of Action

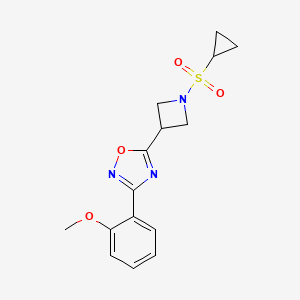

The primary targets of this compound are the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation and pain .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . It suppresses the activity of these enzymes, thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting their production, the compound can alleviate these symptoms .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain . The compound has been found to show significant anti-inflammatory activity .

Propriétés

IUPAC Name |

1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O4S/c1-17-11(19)5-4-9(16-17)12(20)15-13-14-8-3-2-7(18(21)22)6-10(8)23-13/h2-6H,1H3,(H,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBIBVUHOLPKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

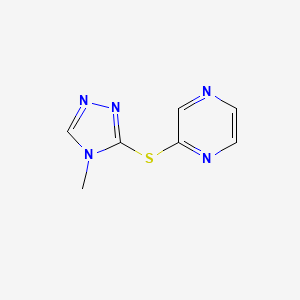

![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)

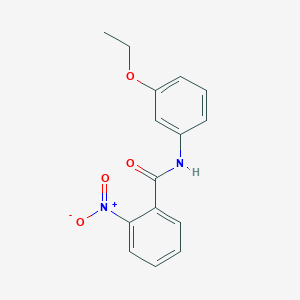

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)